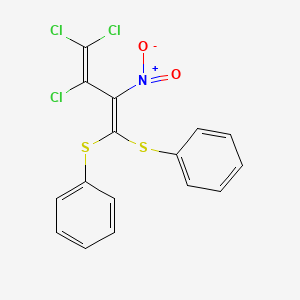
(1-(Bis(phenylthio)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a phenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene typically involves multi-step organic reactions. The process begins with the preparation of the core butadiene structure, followed by the introduction of chlorine atoms and the nitro group. The phenylthio group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Trichlorobenzene: Benzene derivatives with three chlorine atoms.
Uniqueness
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
151052-73-2 |
|---|---|
Molecular Formula |
C16H10Cl3NO2S2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C16H10Cl3NO2S2/c17-13(15(18)19)14(20(21)22)16(23-11-7-3-1-4-8-11)24-12-9-5-2-6-10-12/h1-10H |
InChI Key |
KDLDVVOYKRVOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)


![allyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966748.png)

![4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11966761.png)
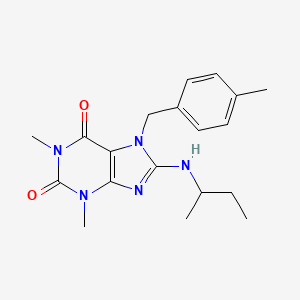
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
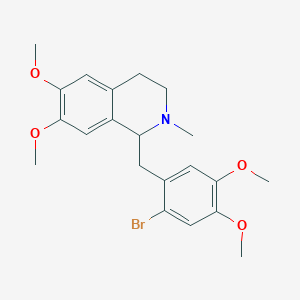
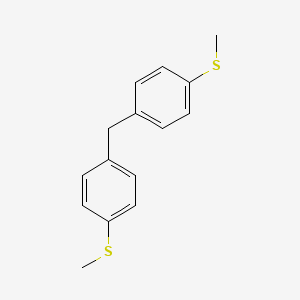
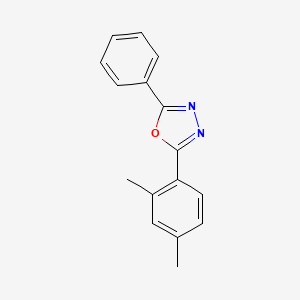
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
